![molecular formula C7H12ClNO3 B2516357 (1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride CAS No. 2503155-98-2](/img/structure/B2516357.png)

(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

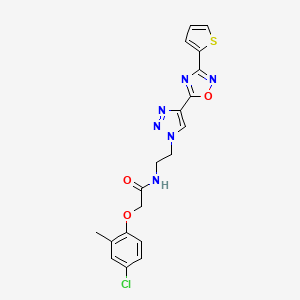

The compound "(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid; hydrochloride" is a structurally complex bicyclic amino acid derivative. This type of compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and as a building block for more complex molecules. The papers provided discuss the synthesis of related bicyclic amino acid derivatives, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that utilize starting materials from the chiral pool. For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride is derived from cycloheptadiene and involves an acylnitroso Diels-Alder reaction as a key step . Similarly, the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid from l-4-hydroxyproline uses a tandem Strecker reaction and intramolecular nucleophilic cyclization . These methods highlight the importance of stereochemistry and the use of chiral starting materials to achieve the desired enantiomeric purity.

Molecular Structure Analysis

The molecular structure of bicyclic amino acid derivatives is characterized by the presence of multiple chiral centers, which are crucial for their biological activity and their utility as chiral auxiliaries. The papers describe the stereoselective preparation of compounds with specific configurations, such as (1S, 2R)- and (1S, 2S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids . These configurations are achieved through selective reactions, such as L-Selectride reduction and base-catalyzed epimerization, which are essential for obtaining the desired stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are carefully designed to manipulate the stereochemistry and functional groups of the molecules. The acylnitroso Diels-Alder reaction is used to construct the carbon framework with the desired stereochemistry . The Strecker reaction, followed by intramolecular cyclization, is employed to introduce additional amino groups into the bicyclic framework . These reactions are not only pivotal for the synthesis of the compounds but also provide insights into the reactivity and interaction of functional groups within the bicyclic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of these bicyclic amino acid derivatives are influenced by their molecular structure. The presence of multiple chiral centers and functional groups such as carboxylic acids and amines can affect their solubility, stability, and reactivity. These properties are essential for their potential applications in peptide synthesis and drug discovery. The papers do not provide explicit details on the physical and chemical properties of the compounds synthesized, but these can be inferred from the molecular structures and the functional groups present.

Wissenschaftliche Forschungsanwendungen

Improved Synthesis Techniques

Researchers have developed improved synthesis methods for enantiopure 2-azabicyclo[2.2.1]heptane derivatives, showcasing advancements in stereoselective synthesis and facilitating multigram scale preparations. Such developments enable the efficient production of cyclic proline analogues, which are valuable in medicinal chemistry due to their potential biological activities (Tararov et al., 2002).

Asymmetric Synthesis

Asymmetric synthesis of bicyclic amino acid derivatives through Aza-Diels-Alder reactions in aqueous solution has been demonstrated, highlighting the compound's utility in creating chiral iminium ions. This process opens pathways for synthesizing compounds with high diastereoselectivity, critical for drug development and the study of biological mechanisms (Waldmann & Braun, 1991).

Chemical Characterization and Applications

Significant effort has been put into the chemical characterization and exploration of new Schiff bases derived from related bicyclic compounds. Such research underpins the synthesis of novel compounds with potential antibacterial and fungicidal activities, contributing to the development of new therapeutic agents (Al-Masoudi et al., 2015).

Anticapsin and Related Compounds

The synthesis of anticapsin and related compounds involves the creation of frameworks using base-catalyzed fragmentation techniques. This approach aids in understanding the structural requirements for biological activity, offering insights into novel drug design strategies (Crossley & Stamford, 1994).

Synthetic Routes and Medicinal Chemistry

Explorations into efficient synthetic routes for producing unnatural amino acids demonstrate the compound's importance as a building block in medicinal chemistry. These studies provide foundational knowledge for designing molecules with specific biological activities, furthering the field of drug discovery (Napolitano et al., 2010).

Eigenschaften

IUPAC Name |

(1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.ClH/c8-4-1-7(6(9)10)2-5(4)11-3-7;/h4-5H,1-3,8H2,(H,9,10);1H/t4-,5-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRPIDGCJGFRQB-SPVONFOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2CC1(CO2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]2C[C@@]1(CO2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(pyridin-3-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2516279.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2516286.png)

![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)

![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)